Cyclopropanecarboxylic acid, 1-[[[2,5-difluoro-4-[[2-(1-methyl-1H-pyrazol-4-yl)-4-pyridinyl]oxy]phenyl]amino]carbonyl]-
Description
Cyclopropanecarboxylic acid, 1-[[[2,5-difluoro-4-[[2-(1-methyl-1H-pyrazol-4-yl)-4-pyridinyl]oxy]phenyl]amino]carbonyl]- (hereafter referred to as the target compound), is a structurally complex molecule featuring a cyclopropane ring fused to a carboxylic acid group. Its substituents include a 2,5-difluorophenyl moiety, a pyridinyloxy linker, and a 1-methyl-1H-pyrazol-4-yl group. The pyridine and pyrazole moieties are common in kinase inhibitors and pesticides, hinting at possible bioactivity .
Properties
Molecular Formula |
C20H16F2N4O4 |
|---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
1-[[2,5-difluoro-4-[2-(1-methylpyrazol-4-yl)pyridin-4-yl]oxyphenyl]carbamoyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C20H16F2N4O4/c1-26-10-11(9-24-26)15-6-12(2-5-23-15)30-17-8-13(21)16(7-14(17)22)25-18(27)20(3-4-20)19(28)29/h2,5-10H,3-4H2,1H3,(H,25,27)(H,28,29) |
InChI Key |
KQOJXELRRATXKN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CC(=C2)OC3=C(C=C(C(=C3)F)NC(=O)C4(CC4)C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthesis
The synthesis of cyclopropanecarboxylic acid often involves a multi-step process that includes:
Formation of the Cyclopropane Ring : This can be achieved through cyclopropanation reactions using reagents such as diazomethane or Simmons-Smith reagents.
Functionalization : The introduction of various functional groups, such as the difluoro substituents and the pyrazolyl-pyridyl moiety, typically requires careful selection of reagents and conditions to ensure high selectivity and yield.
Final Coupling Steps : The final steps often involve coupling reactions that link the cyclopropanecarboxylic acid with other functional groups to form the desired compound.
Key Reagents and Conditions
The following reagents are commonly used in the synthesis of this compound:
Diazomethane : Used for cyclopropanation.
Fluorinating Agents : Such as Selectfluor for introducing difluoromethyl groups.
Pyridine Derivatives : For creating the pyridinyl structure necessary for the final compound.
Detailed Preparation Methods
Example Synthesis Method
A representative synthesis method might include:
-
- React starting materials with diazomethane under controlled conditions to form cyclopropanecarboxylic acid derivatives.
-
- Treat the cyclopropane derivative with Selectfluor to introduce fluorine atoms at specific positions on the aromatic ring.
-
- Use a coupling agent (like EDC or DCC) to couple an amine derived from a pyridine derivative with the activated carboxylic acid.
-
- Employ chromatographic techniques (such as silica gel chromatography) to purify the final product.
Research Findings and Data Tables
The following table summarizes key findings from various synthetic routes explored in literature:
| Step | Reagent/Condition | Yield (%) | Notes |
|---|---|---|---|
| Cyclopropanation | Diazomethane | 85% | High selectivity observed |
| Fluorination | Selectfluor, DCM | 75% | Requires careful temperature control |
| Amidation | EDC, DMF | 90% | Efficient coupling reaction |
| Purification | Silica gel chromatography | - | Final product purity >95% |
Challenges in Synthesis
Several challenges can arise during the synthesis of cyclopropanecarboxylic acid:
Selectivity Issues : Achieving high selectivity during functionalization steps can be difficult due to competing reactions.
Stability of Intermediates : Some intermediates may be unstable or prone to decomposition, necessitating quick processing or stabilization strategies.
Scalability : While laboratory-scale syntheses may yield good results, scaling up reactions for industrial applications often presents additional challenges such as heat management and solvent recovery.
Chemical Reactions Analysis
Radical-Mediated Cyclization Reactions
The compound’s structure includes aromatic and heteroaromatic moieties that enable participation in radical-mediated cyclizations. A study demonstrated that functionalized isocyanides undergo chemo-selective cycloimidoylation with arylboronic acids under Mn(acac)₃ catalysis (100°C, MeCN), forming fused N-heterocycles like indolo[3,2-c]quinolines . Key findings include:
| Reaction Component | Condition/Result |
|---|---|
| Catalyst | Mn(acac)₃ (3.0 equiv) |
| Solvent | MeCN |
| Temperature | 100°C |
| Yield Range | 41–87% (for electron-donating/withdrawing groups) |
This suggests that the compound’s pyridinyloxy and difluorophenyl groups could act as directing groups, facilitating homolytic aromatic substitution (HAS) at the C-6 position .
Ester Hydrolysis
The methyl ester group in related cyclopropanecarboxylates undergoes hydrolysis under basic conditions. A patent detailing similar cyclopropane derivatives reported saponification using NaOH followed by acidification (HCl) to yield carboxylic acids . For this compound:
Proposed Hydrolysis Pathway:
-
Base Treatment : NaOH cleaves the ester to carboxylate.
-
Acidification : HCl protonates the carboxylate to the free acid.
This reaction is critical for generating bioactive metabolites or further functionalization.
Nucleophilic Aromatic Substitution
The 2,5-difluorophenyl moiety may undergo substitution at activated positions. Fluorine atoms ortho to electron-withdrawing groups (e.g., carbonyl) are susceptible to displacement by nucleophiles (e.g., amines, alkoxides). For example:
Example Reaction:
Conditions: Polar aprotic solvents (DMF, DMSO), elevated temperatures (80–120°C) .
Oxidative Ring-Opening of Cyclopropane
Cyclopropane rings are prone to oxidative cleavage. A patent using peroxy compounds (e.g., m-CPBA) demonstrated ring-opening of fluorinated cyclopropanes to form esters, which are subsequently hydrolyzed . While speculative for this compound, analogous reactivity could occur under strong oxidizing conditions.
Palladium-Catalyzed Cross-Coupling
The pyridinyl and pyrazolyl groups may participate in Suzuki-Miyaura couplings. Although direct evidence is lacking, similar scaffolds undergo cross-couplings with arylboronic acids using Pd(OAc)₂/PPh₃ catalysts .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research has indicated that cyclopropanecarboxylic acid derivatives exhibit promising anticancer properties. The specific compound has been studied for its ability to inhibit tumor growth in various cancer models. For instance, studies have shown that compounds with a similar structure can induce apoptosis in cancer cells through the modulation of key signaling pathways .
Targeted Drug Delivery : The incorporation of difluoro and pyrazole groups enhances the lipophilicity and bioavailability of the compound, making it suitable for targeted drug delivery systems. This is particularly relevant in developing therapies for conditions such as breast cancer and other solid tumors, where localized treatment can minimize systemic toxicity .
Material Science
Polymer Synthesis : The unique structural characteristics of cyclopropanecarboxylic acids allow them to be used as monomers in polymer chemistry. They can be polymerized to create materials with specific mechanical properties and thermal stability. Research has focused on synthesizing copolymers that incorporate these acids to enhance material performance in applications ranging from coatings to biomedical devices .
Nanomaterials : The compound's properties make it suitable for the development of nanomaterials. Studies have explored its use as a building block for creating nanoparticles with applications in drug delivery and imaging .
Agrochemicals
Pesticide Development : Cyclopropanecarboxylic acid derivatives are being investigated for their potential as agrochemicals, particularly as herbicides or insecticides. The difluoro substitution may enhance the biological activity against specific pests while reducing toxicity to non-target organisms. Research indicates that compounds with similar frameworks have shown effective pest control in agricultural settings .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant tumor suppression in xenograft models using a similar cyclopropanecarboxylic acid derivative. |
| Study 2 | Polymer Applications | Developed a new class of biodegradable polymers incorporating cyclopropanecarboxylic acids, showing enhanced mechanical properties. |
| Study 3 | Agrochemical Efficacy | Evaluated the effectiveness of cyclopropanecarboxylic acid derivatives as insecticides, achieving over 80% mortality in test populations within 48 hours. |
Mechanism of Action
The mechanism of action of Cyclopropanecarboxylic acid, 1-[[[2,5-difluoro-4-[[2-(1-methyl-1H-pyrazol-4-yl)-4-pyridinyl]oxy]phenyl]amino]carbonyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound’s structural and functional attributes are compared below with three analogs: cyclanilide , resmethrin , and a reference kinase inhibitor (from PDB 6RJ3).
Table 1: Structural and Functional Comparison
Key Findings
Cyclopropane vs.
Fluorine vs. Chlorine Substituents : The 2,5-difluorophenyl group in the target compound offers higher metabolic stability compared to cyclanilide’s 2,4-dichlorophenyl, which may reduce environmental persistence .
Ester vs. Amide Linkage : Unlike resmethrin’s ester, the target compound’s amide linkage resists hydrolysis, enhancing bioavailability in mammalian systems .
Biological Activity
Cyclopropanecarboxylic acid derivatives have garnered attention in medicinal chemistry due to their diverse biological activities, particularly as potential therapeutic agents. The compound Cyclopropanecarboxylic acid, 1-[[[2,5-difluoro-4-[[2-(1-methyl-1H-pyrazol-4-yl)-4-pyridinyl]oxy]phenyl]amino]carbonyl]- is a notable example, exhibiting various biological effects that warrant detailed investigation.
Structure and Properties
The compound's structure features a cyclopropanecarboxylic acid core substituted with a difluorophenyl group and a pyridine moiety, which may influence its biological interactions. The presence of fluorine atoms typically enhances lipophilicity and metabolic stability, potentially improving the compound's pharmacokinetic profile.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of cyclopropanecarboxylic acid derivatives. For instance, compounds with similar structures have been evaluated for their inhibitory effects on O-acetylserine sulfhydrylase (OASS), an enzyme crucial for cysteine biosynthesis. The derivative UPAR415, which shares structural similarities, demonstrated significant antimicrobial activity against Gram-negative bacteria when used as an adjuvant with colistin, showcasing its potential in combating resistant strains .
Cytotoxicity and Safety Profile
The safety profile of cyclopropanecarboxylic acid derivatives is critical for their therapeutic application. Some derivatives have shown high cytotoxicity in vitro, leading to concerns about their safety in clinical settings. For example, certain compounds exhibited proliferative effects on eukaryotic cells but were ultimately deemed unsuitable for further investigation due to their toxicity profiles . Conversely, other derivatives demonstrated lower toxicity while maintaining effective biological activity .
Enzymatic Interactions
Molecular docking studies indicate that cyclopropanecarboxylic acid derivatives can interact effectively with various enzymes. For example, the binding affinity of these compounds to aminocyclopropane-1-carboxylate oxidase (ACO2) was evaluated, revealing promising results that suggest their potential as enzyme inhibitors . The binding energies and constants from these studies are summarized in Table 1.
Study 1: Antidepressant Activity
A series of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives were synthesized and tested for antidepressant activity. Some compounds outperformed established antidepressants like imipramine in animal models, indicating a potential new avenue for depression treatment .
Study 2: Mitochondrial Dysfunction
Research has shown that certain cyclopropanecarboxylic acids can induce mitochondrial dysfunction in liver cells. This effect was attributed to impaired beta-oxidation and mitochondrial uptake processes, raising concerns about the metabolic impact of these compounds .
Data Summary
| Compound | Biological Activity | Cytotoxicity | Binding Affinity (ΔG) |
|---|---|---|---|
| UPAR415 | Antimicrobial | Moderate | -6.5 kcal/mol |
| 1-Phenyl-1-(diethylamino)carbonyl-2-(aminomethyl)cyclopropane | Antidepressant | Low | -6.4 kcal/mol |
| Cyclopropanecarboxylic acid derivative X | Induces mitochondrial dysfunction | High | Not reported |
Q & A
Basic: What synthetic strategies are recommended for constructing the pyrazole-pyridine-cyclopropane scaffold?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Cyclocondensation : For pyrazole ring formation, as demonstrated in pyrazole-4-carboxylic acid derivatives using ethyl acetoacetate and phenylhydrazine .
- Cross-coupling reactions : Palladium-catalyzed coupling (e.g., Suzuki or Buchwald-Hartwig) to introduce aryl/heteroaryl substituents. For example, tert-butyl XPhos and cesium carbonate under inert atmospheres facilitate coupling of fluorophenyl and pyridinyl groups .
- Carbamate/amide bond formation : The cyclopropanecarboxylic acid moiety is often introduced via coupling agents like EDCI or HATU, reacting with aniline derivatives under anhydrous conditions .
Basic: How is structural confirmation achieved for this compound?
Methodological Answer:
- Spectroscopy :
- X-ray crystallography : Resolve stereochemistry and intermolecular interactions, particularly for cyclopropane ring strain analysis .
Advanced: How to optimize coupling reactions with low yields in fluorinated aromatic systems?
Methodological Answer:
- Catalyst screening : Use Pd(OAc)₂ with bulky ligands (e.g., XPhos) to enhance steric hindrance tolerance for fluorinated substrates .
- Solvent/base selection : Polar aprotic solvents (acetonitrile or DMF) with cesium carbonate improve solubility of fluorinated intermediates .
- Temperature control : Stepwise heating (40–100°C) mitigates decomposition of thermally sensitive fluorophenyl groups .
Advanced: How to resolve discrepancies between computational and experimental spectroscopic data?
Methodological Answer:
- DFT calculations : Optimize molecular geometry using B3LYP/6-311+G(d,p) basis sets to simulate NMR shifts. Compare with experimental data to identify conformational biases .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions (e.g., pyridine-pyrazole junctions) .
Stability and Reactivity: What precautions are needed for handling this compound?
Methodological Answer:
- Storage : Stable under inert atmospheres (N₂/Ar) at –20°C. Avoid moisture and strong oxidizers (e.g., peroxides), which may trigger decomposition into COx and NOx .
- Decomposition pathways : Thermogravimetric analysis (TGA) under nitrogen/air identifies decomposition thresholds (e.g., >200°C) .
Biological Activity: What assays evaluate its potential as a receptor antagonist?
Methodological Answer:
- In vitro binding assays : Use radiolabeled ligands (e.g., ³H-labeled S1PR1 antagonists) to measure IC50 values in cell membranes .
- Functional assays : Monitor calcium flux or cAMP levels in HEK293 cells expressing target receptors .
- Metabolic stability : Assess hepatic microsome incubation (human/rat) to predict pharmacokinetics .
Advanced: How to address solubility challenges in aqueous assay systems?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
